molecular formula C14H13N5O B12624618 4-{[(Pyridin-4-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide CAS No. 920960-35-6

4-{[(Pyridin-4-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide

Cat. No.: B12624618
CAS No.: 920960-35-6
M. Wt: 267.29 g/mol
InChI Key: OGSMUOMHBPCGSD-UHFFFAOYSA-N
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Description

This compound features a pyrrolo[2,3-b]pyridine core, a bicyclic heterocyclic system, with a pyridin-4-ylmethylamino substituent at position 4 and a carboxamide group at position 4. Such scaffolds are common in kinase inhibitors due to their ability to mimic ATP’s purine ring, enabling competitive binding to kinase domains. The pyridinylmethyl group may enhance solubility and bioavailability compared to bulkier substituents, while the carboxamide facilitates hydrogen bonding with target enzymes .

Properties

CAS No.

920960-35-6

Molecular Formula

C14H13N5O

Molecular Weight

267.29 g/mol

IUPAC Name

4-(pyridin-4-ylmethylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide

InChI

InChI=1S/C14H13N5O/c15-13(20)11-8-19-14-10(3-6-17-14)12(11)18-7-9-1-4-16-5-2-9/h1-6,8H,7H2,(H2,15,20)(H2,17,18,19)

InChI Key

OGSMUOMHBPCGSD-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=NC=C(C(=C21)NCC3=CC=NC=C3)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Pyridin-4-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide typically involves the formation of the pyrrolo[2,3-b]pyridine core followed by functionalization at specific positions. One common method involves the cyclization of a pyridine derivative with an appropriate amine under acidic conditions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper salts .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-{[(Pyridin-4-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenated derivatives, amines, thiols

Major Products Formed

The major products formed from these reactions include various substituted pyrrolopyridines, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyrrolopyridine Core

Adamantyl Derivatives
  • Peficitinib (4-{[(1R,2s,3S,5s,7s)-5-Hydroxyadamantan-2-yl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide): Structure: Replaces the pyridinylmethyl group with a 5-hydroxyadamantyl moiety. Pharmacology: A Janus kinase (JAK) inhibitor approved for rheumatoid arthritis. The adamantyl group enhances lipophilicity, improving membrane permeability but reducing aqueous solubility . Synthesis: Typically involves Suzuki coupling or amination reactions under controlled pH and temperature .
Hydroxymethylbutylamino Derivatives
  • 4-[[(1S,2S)-1-(Hydroxymethyl)-2-methylbutyl]amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (CAS 920959-97-3): Structure: Features a branched alkyl chain with a hydroxymethyl group. Pharmacology: The polar hydroxymethyl group may improve solubility and metabolic stability compared to adamantyl derivatives. Potential applications in kinase inhibition or immunomodulation .
Pyrazolylamino Derivatives
  • 4-Amino-2-[(1,3-dimethyl-1H-pyrazol-4-yl)amino]-7-methyl-6-[(2R)-2-methylpyrrolidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile: Structure: Differs in core (pyrrolo[2,3-d]pyrimidine vs. pyrrolo[2,3-b]pyridine) and substituents (pyrazolylamino, nitrile). Pharmacology: The pyrimidine core and nitrile group suggest distinct target selectivity, possibly targeting tyrosine kinases or metabolic enzymes .

Structural and Pharmacokinetic Comparison

Compound Core Structure Key Substituents Solubility Bioavailability Primary Target
Target Compound Pyrrolo[2,3-b]pyridine Pyridin-4-ylmethylamino, carboxamide Moderate Moderate-High Kinases (hypothetical)
Peficitinib Pyrrolo[2,3-b]pyridine 5-Hydroxyadamantan-2-yl, carboxamide Low High (lipophilic) JAK enzymes
CAS 920959-97-3 Pyrrolo[2,3-b]pyridine Hydroxymethylbutylamino, carboxamide High Moderate Undisclosed kinases
Pyrazolylamino Derivative Pyrrolo[2,3-d]pyrimidine Pyrazolylamino, nitrile, methylpyrrolidinyl Low-Moderate Moderate Tyrosine kinases

Biological Activity

The compound 4-{[(Pyridin-4-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide is a member of the pyrrolo[2,3-b]pyridine family, which has garnered interest for its potential biological activities, particularly in the context of therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C13H12N4O
  • Molecular Weight : 240.26 g/mol

Research indicates that compounds within the pyrrolo[2,3-b]pyridine class often exhibit activity through inhibition of specific enzymes or receptors. For instance, studies have demonstrated that similar compounds act as inhibitors of phosphodiesterases (PDEs), particularly PDE4B, which is involved in inflammatory responses and central nervous system (CNS) signaling pathways. The inhibition of PDE4B can lead to decreased levels of pro-inflammatory cytokines such as TNF-α, suggesting potential applications in treating inflammatory diseases and CNS disorders .

In Vitro Studies

In vitro studies have shown that derivatives of pyrrolo[2,3-b]pyridine compounds can effectively inhibit various biological targets:

CompoundTargetIC50 Value (μM)% Inhibition
11hPDE4B0.575%
11hTNF-α Release>10<50%

The compound 11h , a derivative closely related to our target compound, exhibited significant inhibition against PDE4B with an IC50 value of 0.5 μM, indicating strong potency .

In Vivo Studies

While in vitro results are promising, in vivo studies are crucial for understanding the pharmacokinetics and therapeutic potential. A study on a related compound demonstrated that oral administration resulted in significant anti-inflammatory effects in animal models of arthritis . This suggests that our target compound may also possess similar properties.

Case Studies

  • PDE4B Inhibition : A study highlighted the synthesis and biological evaluation of various pyrrolo[2,3-b]pyridine derivatives as selective PDE4B inhibitors. The lead compound showed promising results in reducing inflammation in macrophages exposed to lipopolysaccharides .
  • CNS Activity : Another investigation into the pharmacological profile of pyrrolo[2,3-b]pyridine derivatives indicated their potential as treatments for CNS disorders due to their selective action on neurotransmitter receptors .

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